molecular formula C26H32N4O6 B2439906 (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid CAS No. 159858-21-6

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Cat. No.: B2439906
CAS No.: 159858-21-6
M. Wt: 496.564
InChI Key: ZJLNQOIFTYLCHC-VXKWHMMOSA-N
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Description

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid is a useful research compound. Its molecular formula is C26H32N4O6 and its molecular weight is 496.564. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNQOIFTYLCHC-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Compounds with fmoc groups are often used in the synthesis of peptides, suggesting that this compound may be involved in pathways related to protein synthesis or modification .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group can be removed under mildly basic conditions, which would alter the compound’s structure and potentially its activity.

Biological Activity

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a complex organic compound with significant potential in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H26N2O5C_{23}H_{26}N_{2}O_{5} and a molecular weight of approximately 410.46 g/mol. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis due to its ability to protect amino acids during coupling reactions.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
CAS Number150114-97-9
IUPAC NameThis compound

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential pharmacological applications. The presence of the Fmoc group allows for selective protection of amino acids, enabling the formation of complex peptides that can exhibit various biological activities.

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The efficacy of synthesized peptides can be assessed through bioassays targeting various biological pathways, including:

  • Cell Cycle Regulation
  • Apoptosis Induction
  • Neuronal Signaling Pathways

Case Studies and Research Findings

Research has demonstrated that Fmoc-protected amino acids can influence several biological processes:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogens, suggesting potential use in antibiotic development.
  • Cancer Research : Peptides synthesized from Fmoc-amino acids have been investigated for their roles in apoptosis and cell cycle regulation in cancer cells.
  • Neuropharmacology : Studies indicate that certain Fmoc derivatives may modulate neuronal signaling pathways, impacting neurotransmitter release and receptor activation.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups tailored for specific applications in drug design.

Synthesis Steps:

  • Protection of Amino Groups : Using Fmoc to protect the amino group during peptide coupling.
  • Coupling Reactions : Formation of peptide bonds through standard coupling methods.
  • Deprotection : Removal of the Fmoc group to yield the final peptide product.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Peptide Synthesis

  • The compound is primarily used as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for amino acids in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with high purity and yield .
  • Fmoc-Val-Cit-OH is particularly valuable due to its stability during synthesis and ease of removal under mild basic conditions, making it suitable for constructing complex peptide sequences .

2. Drug Development

  • In drug discovery, the incorporation of Fmoc-Val-Cit-OH into peptide structures can enhance biological activity and selectivity. The compound has been explored for its potential in developing peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders .
  • Its unique structural features allow for modifications that can improve pharmacokinetic properties, such as solubility and bioavailability.

Case Studies

Study Title Findings Reference
Synthesis of Fmoc amino acid derivativesDemonstrated the utility of Fmoc-Val-Cit-OH in synthesizing bioactive peptides with enhanced stability and efficacy against cancer cell lines.
Peptide-based therapeutics for metabolic disordersExplored the role of Fmoc-protected amino acids in developing peptides that modulate metabolic pathways, showing promising results in animal models.
Stability and reactivity of Fmoc derivativesInvestigated the stability of various Fmoc-protected amino acids under different pH conditions, confirming the robustness of Fmoc-Val-Cit-OH during peptide synthesis.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for skin/eye irritation. Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .
  • Spill Management : Avoid dust formation; use wet methods or HEPA-filtered vacuums. Collect spills in sealed containers for hazardous waste disposal .
  • Storage : Store in a cool, dry place (<20°C) in airtight containers to prevent moisture absorption and degradation .

Q. What is the role of the Fmoc group in this compound's synthesis?

Methodological Answer: The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., 20% piperidine in DMF) avoids side reactions with acid-sensitive functional groups like the ureido moiety .

Q. How should researchers prepare this compound for use in peptide coupling reactions?

Methodological Answer:

  • Activation : Use carbodiimide reagents (e.g., DCC or EDCI) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety.
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility. Pre-dry solvents over molecular sieves to avoid hydrolysis .

Advanced Research Questions

Q. How can the cleavage efficiency of the Fmoc group be optimized while minimizing side reactions?

Methodological Answer:

  • Base Optimization : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) in DMF for faster deprotection (2 × 2 min treatments vs. 20 min with piperidine) .
  • Temperature Control : Conduct reactions at 0–4°C to reduce racemization of chiral centers .
Deprotection Agent Time (min)Racemization RiskReference
20% Piperidine/DMF20Moderate
2% DBU/DMF2 × 2Low

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) to resolve impurities. Monitor UV absorption at 265 nm (Fmoc group) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (±0.1 Da accuracy). For example, the [M+H]+ ion for the compound should match theoretical calculations .

Q. How can solubility challenges in coupling reactions be addressed?

Methodological Answer:

  • Co-solvents : Add 10% hexafluoroisopropanol (HFIP) to DCM to enhance solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 30 W) to improve reaction kinetics without degradation .

Q. How should researchers resolve conflicting toxicity data across safety data sheets (SDS)?

Methodological Answer:

  • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) using zebrafish embryos or cell lines (e.g., HEK293) to validate conflicting classifications .
  • Literature Cross-Reference : Compare SDS data with peer-reviewed studies on structurally similar Fmoc-protected amino acids .

Q. What are the potential applications of this compound in targeted drug delivery systems?

Methodological Answer:

  • Peptide-Prodrug Design : The ureido group enables pH-sensitive release in tumor microenvironments. Conjugate with anticancer agents (e.g., doxorubicin) via hydrazone linkages .
  • Biological Activity Screening : Test interactions with cancer biomarkers (e.g., p53) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Example : Discrepancies in ecotoxicity data (e.g., missing data in vs. partial data in ).

  • Resolution Strategy : Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps.

Table : Comparative Toxicity Profiles from SDS

Endpoint
Acute Oral ToxicityLD50 > 2000 mg/kgNo data
Skin IrritationCategory 2No data
Environmental PersistenceNot evaluatedNot evaluated

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